Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes an ethyl ester, an acetyl group, a chlorobenzamido group, and a methyl group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of Functional Groups: The acetyl, chlorobenzamido, and methyl groups are introduced through various substitution reactions. For example, the acetyl group can be added via Friedel-Crafts acylation, while the chlorobenzamido group can be introduced through an amide coupling reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5-ACETYL-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It can be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: It can be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the chlorobenzamido and acetyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-ACETYL-2-(3-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with a bromine atom instead of chlorine.
ETHYL 5-ACETYL-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
ETHYL 5-ACETYL-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the chlorobenzamido group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C17H16ClNO4S |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[(3-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H16ClNO4S/c1-4-23-17(22)13-9(2)14(10(3)20)24-16(13)19-15(21)11-6-5-7-12(18)8-11/h5-8H,4H2,1-3H3,(H,19,21) |
InChI Key |
ULJFCECINCNQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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